molecular formula C12H17N3O3 B1320778 2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid CAS No. 111855-51-7

2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid

Cat. No.: B1320778
CAS No.: 111855-51-7
M. Wt: 251.28 g/mol
InChI Key: CQRGFILLDOIDOS-UHFFFAOYSA-N
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Description

2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Codrug Synthesis for Managing Dyslipidemia

A study by Abu Zanat et al. (2011) explored the synthesis of a codrug combining nicotinic acid and ibuprofen, aimed at managing dyslipidemia. This codrug was designed to alleviate the side effect of cutaneous flushing associated with nicotinic acid, enhancing patient compliance. The study focused on the physicochemical properties, hydrolysis kinetics, and enzymatic hydrolysis of the codrug, revealing its potential for rapid release of nicotinic acid in managing dyslipidemia [Fatima Z Abu Zanat, A. Qandil, B. Tashtoush, 2011].

2. Herbicidal Activity and Synthesis

Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, which exhibited significant herbicidal activity against certain plant species. This research indicates the potential of nicotinic acid derivatives in developing new herbicides, especially against monocotyledonous weeds [Chen Yu, Qiao Wang, J. Bajsa-Hirschel, C. Cantrell, S. Duke, Xinghai Liu, 2021].

3. Anti-Lipolytic Effect Mediated by G-Protein-Coupled Receptors

Tunaru et al. (2003) found that nicotinic acid's anti-lipolytic effect in adipose tissue is mediated by specific G-protein-coupled receptors, namely PUMA-G/HM74. This discovery offers insight into how nicotinic acid functions at a molecular level, potentially guiding the development of new drugs for dyslipidemia [S. Tunaru, J. Kero, A. Schaub, C. Wufka, A. Blaukat, K. Pfeffer, S. Offermanns, 2003].

4. Nicotinic Acid in Industrial Applications

Lisicki et al. (2022) conducted a literature review on ecological methods for producing nicotinic acid, focusing on potential industrial applications. This review addresses the need for environmentally friendly production methods for nicotinic acid, considering its significant role as a nutrient and pharmaceutical agent [Dawid Lisicki, K. Nowak, Beata Orlińska, 2022].

5. Potential in Atherosclerosis Treatment

Lukasova et al. (2011) found that nicotinic acid can reduce the progression of atherosclerosis in mice. The study emphasizes nicotinic acid's potential in treating atherosclerosis independently of its lipid-modifying effects, primarily through activation of the GPR109A receptor on immune cells. This finding suggests a broader therapeutic potential for nicotinic acid beyond dyslipidemia management [Martina Lukasova, C. Malaval, A. Gille, J. Kero, S. Offermanns, 2011].

Mechanism of Action

As a buffer, HEPES helps maintain a stable pH in a solution, which is crucial in many biological and chemical experiments .

Safety and Hazards

HEPES is classified as non-combustible . The oral LD50 in rats is greater than 2000 mg/kg, indicating relatively low toxicity .

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-9-8-14-4-6-15(7-5-14)11-10(12(17)18)2-1-3-13-11/h1-3,16H,4-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRGFILLDOIDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Operation was carried out in a manner similar to the one previously described in Example 5, using 10.4 g of 1-(2-hydroxyethyl)piperazine and 6.3 g of 2-chloronicotinic acid in 100 ml dioxane under reflux for 18 hours. Grams 3.9 of 2-[4-(2-hydroxyethyl)piperazin-1-yl]nicotinic acid, melting at 148°-171° C. (with decomposition), were obtained.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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